molecular formula C6H10F2O2 B1432420 2,2-Difluoro-1-(oxolan-2-yl)ethan-1-ol CAS No. 1548587-39-8

2,2-Difluoro-1-(oxolan-2-yl)ethan-1-ol

Cat. No. B1432420
M. Wt: 152.14 g/mol
InChI Key: AESSAGFGCBDSMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-1-(oxolan-2-yl)ethan-1-ol is a chemical compound with the CAS Number: 1548587-39-8 . It has a molecular weight of 152.14 . The IUPAC name for this compound is 2,2-difluoro-1-(tetrahydrofuran-2-yl)ethan-1-ol . The InChI code for this compound is 1S/C6H10F2O2/c7-6(8)5(9)4-2-1-3-10-4/h4-6,9H,1-3H2 .


Molecular Structure Analysis

The molecular structure of 2,2-Difluoro-1-(oxolan-2-yl)ethan-1-ol can be represented by the InChI code 1S/C6H10F2O2/c7-6(8)5(9)4-2-1-3-10-4/h4-6,9H,1-3H2 . This indicates that the compound contains six carbon atoms, ten hydrogen atoms, two fluorine atoms, and two oxygen atoms.


Physical And Chemical Properties Analysis

2,2-Difluoro-1-(oxolan-2-yl)ethan-1-ol is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Electrochemical Fluorination in Organic Synthesis

Electrochemical fluorination (ECF) has been explored for the synthesis of perfluorinated compounds, including the derivatives of oxolane-2-yl-carboxylic acid and oxolane-2-yl-methanol. This process can yield perfluoro(oxolane-2-yl-carbonylfluoride) and perfluorospiroethers with a dioxolane ring, indicating the potential of ECF in the synthesis of fluorinated organic compounds with applications in materials science and medicinal chemistry (Takashi, Tamura, & Sekiya, 2005).

Reformatsky Reactions in Fluorinated Compound Synthesis

The Reformatsky reaction of 2,2-difluoro-2-halo-1-furan-2-yl ethanones with various aldehydes has been utilized to produce α,α-difluoro-β-hydroxy ketones. This methodology showcases the utility of 2,2-difluoro-1-(oxolan-2-yl)ethan-1-ol derivatives in synthesizing fluorinated intermediates for chemical synthesis, highlighting its role in developing fluorine-containing molecules with potential applications in pharmaceuticals and agrochemicals (Chung, Higashiya, & Welch, 2001).

Synthesis of Nucleoside Analogues

2,2-Difluoro-1-(oxolan-2-yl)ethan-1-ol has been utilized in the synthesis of nucleoside analogues such as 2',3'-dideoxy-6',6'-difluoro-3'-thionucleoside, demonstrating its utility in creating biologically active compounds. Such analogues have shown significant activities against viruses like HIV and HBV, indicating the compound's relevance in the development of antiviral therapeutics (Wu, Zhang, Meng, & Qing, 2004).

Fluoropolymer Production Aids

Perfluoro{acetic acid, 2-[(5-methoxy-1,3-dioxolan-4-yl)oxy]}, ammonium salt, a compound related to 2,2-difluoro-1-(oxolan-2-yl)ethan-1-ol, has been assessed for its safety in food contact materials. This compound's use as a polymer production aid in the manufacture of fluoropolymers, which are produced under high-temperature conditions, underscores the importance of such fluorinated compounds in the production of high-performance materials (Flavourings, 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2,2-difluoro-1-(oxolan-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O2/c7-6(8)5(9)4-2-1-3-10-4/h4-6,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESSAGFGCBDSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-1-(oxolan-2-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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